molecular formula C13H14O2 B13982352 2-acetyl-2-ethyl-2,3-dihydro-1H-Inden-1-one

2-acetyl-2-ethyl-2,3-dihydro-1H-Inden-1-one

Cat. No.: B13982352
M. Wt: 202.25 g/mol
InChI Key: YAENKTFGFXAVKD-UHFFFAOYSA-N
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Description

2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C13H14O2 It is a derivative of indanone, featuring an acetyl group and an ethyl group attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the cyclization of intermediates containing vinylgold and prochiral oxocarbenium moieties . Another method includes the oxidation of α-chlorodihydroindene using chromium trioxide in acetic acid at a temperature of 35-40°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing cellular processes through its derivatives. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

2-Acetyl-2-ethyl-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-acetyl-2-ethyl-3H-inden-1-one

InChI

InChI=1S/C13H14O2/c1-3-13(9(2)14)8-10-6-4-5-7-11(10)12(13)15/h4-7H,3,8H2,1-2H3

InChI Key

YAENKTFGFXAVKD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C1=O)C(=O)C

Origin of Product

United States

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